(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride
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Overview
Description
Scientific Research Applications
Spectral-Luminescent Properties
The study of spectral-luminescent properties of compounds structurally related to "(3,4-Difluorophenyl)(1,2,4-oxadiazol-3-yl)methanamine hydrochloride" revealed potential applications in material sciences. For example, Mikhailov et al. (2018) synthesized 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles and studied their spectral-luminescent properties, indicating potential use in optoelectronic devices due to their strong luminescence in the ultraviolet region (Mikhailov et al., 2018).
Synthesis and Characterization
The synthesis and characterization of oxadiazole derivatives have been a focus of research, providing insights into the potential applications of these compounds in creating new materials with desirable properties. Shimoga et al. (2018) successfully synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and characterized it using various spectroscopic techniques, highlighting the methodological advancements in synthesizing structurally complex derivatives (Shimoga et al., 2018).
Photochemistry and Fluorinated Heterocycles
Research on the photochemistry of fluorinated 1,2,4-oxadiazoles has provided pathways to synthesize fluorinated heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and material sciences. Buscemi et al. (2004) explored the photoinduced heterocyclic rearrangements of O-N bond-containing azoles, leading to the synthesis of target fluorinated heterocyclic compounds, which could be useful in developing new pharmacologically active molecules (Buscemi et al., 2004).
Antimicrobial Applications
Oxadiazole derivatives have also been evaluated for their antimicrobial properties, indicating potential applications in addressing antibiotic resistance. Kapadiya et al. (2020) synthesized and screened a new series of 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine for their in vitro antibacterial and antifungal activities, showing potency against tested microorganisms (Kapadiya et al., 2020).
Organic Light Emitting Diodes (OLEDs)
The use of oxadiazole derivatives in the development of efficient organic light-emitting diodes with low efficiency roll-off has been documented. This application demonstrates the potential of oxadiazole derivatives in improving the performance of OLEDs, which are crucial for the development of next-generation displays and lighting technologies (Jin et al., 2014).
Properties
IUPAC Name |
(3,4-difluorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O.ClH/c10-6-2-1-5(3-7(6)11)8(12)9-13-4-15-14-9;/h1-4,8H,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAFRDVLZKGRAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=NOC=N2)N)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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